N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide
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Overview
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H18N2O3S and its molecular weight is 366.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide has been explored in scientific research primarily for its synthesis and potential applications in medicinal chemistry. Research has focused on synthesizing novel derivatives and evaluating their biological activities, particularly their antimicrobial and antioxidant properties. For instance, the synthesis and characterization of thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety have been reported. These compounds have been assessed for their in vitro antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).
Biological Activities
Various studies have synthesized and characterized new derivatives containing the this compound moiety, exploring their potential biological activities. These activities include antibacterial effects, where synthesized compounds have been evaluated against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. Some compounds have shown high levels of bacteriostatic and bactericidal activity, indicating their potential use in antimicrobial applications (Behrami & Dobroshi, 2019). Additionally, the antioxidant properties of these derivatives have been a subject of study, with compounds showing effective antioxidant activity in various assays, indicating their potential in mitigating oxidative stress-related pathologies (Koppireddi et al., 2013).
Structural and Chemical Analysis
The structural and chemical properties of these compounds have been extensively analyzed using various spectroscopic methods. Studies have confirmed the structures of these compounds through analytical and spectroscopic methods, including IR, 1H NMR, 13C NMR, mass spectra, and elemental analysis. Such detailed characterization is crucial for understanding the properties and potential applications of these compounds in various scientific and medicinal fields (Al-Khazragie et al., 2022).
Mechanism of Action
Target of Action
Compounds with a thiazole ring, which is present in this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives are known to activate or inhibit various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-12-9-13(7-8-15(12)24-2)10-18(23)21-20-22-19-14-5-3-4-6-16(14)25-11-17(19)26-20/h3-9H,10-11H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXSEAYMNZZJCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.